2-[Ethyl-(2-methoxyphenyl)amino]ethanol
Description
2-[Ethyl-(2-methoxyphenyl)amino]ethanol is a tertiary ethanolamine derivative featuring an ethyl group, a 2-methoxyphenyl substituent, and a hydroxyl-containing ethanol backbone. The 2-methoxyphenyl group contributes to its aromaticity and lipophilicity, while the ethyl and ethanol moieties enhance solubility in polar solvents. Its structural flexibility allows for diverse intermolecular interactions, including hydrogen bonding via the hydroxyl and amino groups, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol typically involves the reaction of 2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sodium borohydride, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(2-methoxyphenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Amines or alcohols
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
2-[Ethyl-(2-methoxyphenyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used as a solvent and an intermediate in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Polarity and Solubility: The presence of electron-withdrawing groups (e.g., -Cl in ) reduces solubility in water compared to methoxy or amino substituents (e.g., ).
- Hydrogen Bonding : Compounds with -NH groups (e.g., ) exhibit stronger intermolecular interactions than ether-linked analogs (e.g., ).
- Lipophilicity: The 2-methoxyphenyl group in the target compound increases logP (~1.5) compared to non-aromatic analogs but remains lower than dichlorophenyl derivatives (logP ~2.8) .
Critical Analysis :
- The target compound’s synthesis () employs straightforward alkylation, contrasting with the multi-step reductions required for dichlorophenyl analogs ().
- Catalytic methods (e.g., Pd in ) improve regioselectivity for complex aryl substitutions.
Crystallographic and Stability Data
- 2-[Ethyl-(2-methoxyphenyl)amino]ethanol: Predicted to adopt a planar conformation with dihedral angles <20° between the aryl and ethanol moieties, similar to dichlorophenyl derivatives (67.71° dihedral in ).
- Stability: Methoxy groups enhance oxidative stability compared to amino-substituted analogs (e.g., ), which may require inert storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
